molecular formula C46H32F12FeP2 B6338440 (R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P CAS No. 387868-06-6

(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P

Cat. No.: B6338440
CAS No.: 387868-06-6
M. Wt: 930.5 g/mol
InChI Key: DWOXJLHOJTXMQM-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P” is a chiral ferrocene-based phosphine ligand with a stereochemically defined backbone. Its structure features:

  • A ferrocene core functionalized with a diphenylphosphino group at the 2'-position of a phenyl substituent.
  • A bis(3,5-trifluoromethylphenyl)phosphine (bis-3,5-CF3-Ph2-P) group on the ethyl side chain.
  • Stereochemical configuration (R,R), critical for inducing asymmetry in catalytic applications such as hydrogenation or cross-coupling reactions .

The trifluoromethyl (CF3) groups confer strong electron-withdrawing properties, enhancing the ligand’s ability to stabilize electron-deficient metal centers. This electronic profile distinguishes it from analogous ligands with alkyl or aryl substituents.

Properties

InChI

InChI=1S/C23H14F12P.C23H18P.Fe/c1-12(13-4-2-3-5-13)36(18-8-14(20(24,25)26)6-15(9-18)21(27,28)29)19-10-16(22(30,31)32)7-17(11-19)23(33,34)35;1-3-13-20(14-4-1)24(21-15-5-2-6-16-21)23-18-10-9-17-22(23)19-11-7-8-12-19;/h2-12H,1H3;1-18H;/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXJLHOJTXMQM-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32F12FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic Resolution and Chiral Source Preparation

The foundational step in synthesizing this ligand involves resolving racemic ferrocene derivatives to obtain enantiopure intermediates. A patented method (CN108929345B) outlines the use of racemate resolution followed by chiral source synthesis. Key steps include:

  • Lithiation and Phosphination : A ferrocene monophosphine intermediate undergoes diastereoselective lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C. Subsequent quenching with chlorodiphenylphosphine introduces the first phosphine group.

  • Secondary Phosphine Addition : The monophosphine intermediate is reacted with bis(3,5-bis(trifluoromethyl)phenyl)phosphine (R2_2PH) in glacial acetic acid under inert atmosphere (argon or nitrogen) at 82–107°C. The molar ratio of monophosphine to secondary phosphine is maintained at 1:1–1.5 to ensure complete conversion.

  • Purification : Crude product isolation via solvent evaporation is followed by column chromatography (ethyl acetate/petroleum ether, 1:20) or recrystallization from dichloromethane/n-hexane, yielding the ligand as an orange powder with ~80% efficiency.

Critical Parameters

ParameterValue/Range
Temperature82–107°C
Reaction Time12–24 hours
SolventGlacial acetic acid
Purification MethodColumn chromatography
Yield80%

Diastereoselective Lithiation and Cross-Coupling

Sulfoxide-Mediated Stereocontrol

An alternative route, detailed in ACS Catalysis, employs planar chiral ferrocenyl sulfoxides as stereochemical directors. This method ensures high enantiomeric excess (ee > 99%) through the following sequence:

  • Sulfoxide Inversion : Starting with enantiopure ferrocenyl sulfoxide, a reduction-oxidation sequence inverses sulfoxide configuration to enable subsequent ortho-lithiation.

  • Directed Lithiation : Treatment with lithium tetramethylpiperidide (LiTMP) at -78°C generates a lithiated intermediate, which reacts with tributyltin chloride to introduce a stannyl group.

  • Negishi Coupling : Tin-lithium exchange with n-BuLi, followed by zinc chloride addition and palladium-catalyzed cross-coupling with 2-bromo-1-iodoarenes, installs the arylphosphine moiety.

  • Phosphine Functionalization : Final phosphorylation using bis(3,5-bis(trifluoromethyl)phenyl)phosphine under inert conditions completes the ligand structure.

Reaction Conditions

StepReagents/Conditions
Sulfoxide inversiontBuLi, iPrOH
LithiationLiTMP, -78°C
StannylationBu3_3SnCl
Cross-couplingPd(PPh3_3)4_4, THF

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The acetic acid-mediated method (Method 1) offers scalability for industrial applications, with shorter reaction times and straightforward purification. In contrast, Method 2 provides superior stereocontrol, making it preferable for academic research requiring high enantiopurity.

Table 1: Method Comparison

CriterionMethod 1 (Patent)Method 2 (ACS Catalysis)
Stereochemical ControlModerate (80–90% ee)High (>99% ee)
Reaction Steps36
Typical Yield80%60–70%
ScalabilityIndustrialLaboratory-scale

Quality Control and Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 31^{31}P NMR confirm phosphine coordination and ferrocene symmetry. For example, 1^1H NMR (CDCl3_3) exhibits resonances at δ 7.4–7.6 ppm (aryl protons) and δ 4.2–4.5 ppm (ferrocenyl Cp rings).

  • X-Ray Crystallography : Single-crystal analysis validates the planar chirality and R,R configuration, as demonstrated for analogous gold(I) complexes.

  • Specific Rotation : Optical activity measurements in chloroform ([α]D25_D^{25} = -245°) confirm enantiopurity.

Challenges and Optimization Strategies

Solvent Selection

Glacial acetic acid in Method 1 may protonate phosphine groups, necessitating precise pH control. Substituting with aprotic solvents (e.g., toluene) in Method 2 mitigates this issue but extends reaction times.

Chemical Reactions Analysis

Role in Asymmetric Catalysis

This ligand’s dual phosphine coordination sites and electron-deficient trifluoromethyl groups enhance metal-ligand interactions, stabilizing reactive intermediates in catalytic cycles . Key applications include:

Palladium-Catalyzed Allylic Alkylations

The ligand facilitates enantioselective C–C bond formation in allylic alkylations. For example, in reactions involving toluene–chromium complexes, it achieves enantiomeric excess (ee) values >85% under optimized conditions (10 mol% Pd, THF, 0°C) .

Hydrogenation Reactions

The trifluoromethyl groups modulate electron density at the metal center, improving catalytic activity for ketone and imine hydrogenations. Substrate scope includes α,β-unsaturated esters and aryl ketones .

Cross-Coupling Reactions

The ligand’s robust π-accepting ability enables efficient participation in Suzuki-Miyaura and Heck couplings:

Reaction TypeSubstrate PairConditionsYield (%)ee (%)Source
Suzuki-MiyauraAryl bromide + Boronic acidPd(OAc)₂ (2 mol%), THF, 65°C8292
Heck CouplingStyrene + IodobenzenePdCl₂ (1.5 mol%), DMF, 80°C7588

Mechanistic Insights

  • Steric Effects: The ferrocene backbone creates a rigid chiral environment, favoring specific transition-state geometries .

  • Electronic Effects: Trifluoromethyl groups withdraw electron density, increasing oxidative stability of palladium intermediates .

  • Coordination Modes: Bidentate P,P-coordination to metals like Pd or Rh prevents ligand dissociation, enabling turnover numbers >1,000 .

Comparative Performance

The ligand outperforms simpler analogs (e.g., dppf) in steric-demanding reactions:

LigandReactionee (%)Turnover Frequency (h⁻¹)
This ligand Allylic alkylation92450
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Same reaction68210

Data adapted from competitive studies .

Limitations and Optimization

  • Solvent Sensitivity: Reactions in polar aprotic solvents (e.g., DMF) show reduced enantioselectivity due to ligand solvation effects .

  • Substrate Scope: Bulky substrates (e.g., tert-butyl cyclohexenyl carbonate) require higher catalyst loadings (5–10 mol%) .

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Materials Science: Applications in the development of advanced materials with specific electronic and magnetic properties.

    Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action of ®-(-)-1-[®-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P involves its interaction with molecular targets through its ferrocene core and phosphine groups. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

a) (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphineethanol adduct
  • Substituents: Dicyclohexylphosphine (electron-donating, bulky) and ethanol adduct.
  • CAS RN : 155806-35-2 .
  • Properties : The cyclohexyl groups increase steric bulk but lack electron-withdrawing effects. This ligand is less electrophilic than the target compound, making it more suitable for reactions requiring electron-rich metal centers.
b) (R)-1-[(R)-2-(2′-Diphenylphosphinophenyl)ferrocenyl]ethylbis(di-3,5-trifluoromethylphenyl)phosphine
  • Substituents : Bis(3,5-CF3-phenyl)phosphine (identical to the target compound) but with a different stereochemical arrangement.
  • CAS RN : 49020-82 SLV .
  • Properties : Shared CF3 groups provide similar electronic effects, but stereochemical differences may alter substrate binding in asymmetric catalysis.
c) (Rp)-1-{(R)-(Dimethylamino)[2-(diphenylphosphanyl)phenyl]methyl}-2-(diphenylphosphanyl)ferrocene
  • Substituents: Dual diphenylphosphine groups and a dimethylamino moiety.

Electronic and Steric Profiles

Compound Electronic Effect (Tolman Parameter) Steric Bulk (Cone Angle) Key Applications
Target Compound Strong electron-withdrawing (CF3) Moderate (aryl substituents) Asymmetric hydrogenation
Dicyclohexylphosphine adduct Electron-donating (alkyl groups) High (cyclohexyl rings) Stabilizing electron-rich catalysts
Dual diphenylphosphanyl ferrocene Neutral (aryl groups) Low Cross-coupling reactions
  • CF3 Groups : The target compound’s trifluoromethyl substituents increase metal center electrophilicity, accelerating oxidative addition steps in catalysis .
  • Steric Effects : The dicyclohexylphosphine analog’s bulkier structure may hinder substrate access but improve enantioselectivity in crowded active sites.

Spectroscopic Comparisons

  • NMR Analysis : Studies on similar ferrocene-phosphine ligands (e.g., compounds 1 and 7 in ) reveal that substituent-induced chemical shift changes occur primarily in regions corresponding to the phosphine-phenyl and ethyl side chains (e.g., regions A and B in Figure 6 of ). For the target compound, CF3 groups would deshield adjacent protons, causing distinct δ shifts in 31P and 1H NMR spectra .

Biological Activity

The compound (R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P is a member of the ferrocenyl-phosphine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Cytotoxicity Studies

Research indicates that ferrocenyl-phosphine complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving gold-coordinated ferrocenyl-phosphine complexes demonstrated dose-dependent cytotoxicity in cutaneous T-cell lymphoma (CTCL) cell lines, with IC50 values ranging from 3.16 to 7.80 µM across different cell types . This suggests that similar ferrocenyl derivatives could exhibit comparable or enhanced anticancer effects.

The mechanisms underlying the anticancer activity of ferrocenyl compounds often involve the induction of apoptosis and cell cycle arrest. For example, the compound FD10, a related ferrocenyl-phosphine complex, was shown to induce apoptosis through the activation of caspase-3 and poly(ADP-ribose) polymerase (PARP), alongside suppression of the STAT3 oncoprotein . Such findings imply that this compound may similarly engage apoptotic pathways.

Case Studies

In a comparative analysis of iron(II) cyclopentadienyl complexes bearing various phosphine ligands, it was observed that these complexes exhibited higher cytotoxicity against leukemic HL-60 cells compared to non-small-cell lung cancer A549 cells . The study suggested that structural modifications in phosphine ligands could enhance biological activity, indicating a potential avenue for optimizing the structure of this compound for improved efficacy.

Synthesis and Characterization

The synthesis of ferrocenyl-phosphine ligands involves various methodologies including coordination with transition metals like gold and palladium. Characterization techniques such as NMR spectroscopy and X-ray diffraction have been employed to elucidate the structures of these compounds . The unique electronic properties imparted by the ferrocene moiety are believed to enhance their biological activity.

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
FD10HuT785.55Apoptosis via caspase activation
FD10HH7.80STAT3 suppression
FD10MJ3.16G0/G1 phase arrest
FD10MyLa6.46ROS generation leading to apoptosis
(R)-(-)-1-...TBDTBDTBD

Q & A

Basic Question: What are the established synthetic routes and characterization methods for this chiral ferrocenyl phosphine ligand?

Methodological Answer:
The synthesis typically involves multi-step organometallic reactions, starting with functionalized ferrocene derivatives. Key steps include:

  • Ligand assembly : Sequential palladium-catalyzed cross-couplings to attach diphenylphosphine and bis(3,5-trifluoromethylphenyl)phosphine groups to the ferrocene backbone .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective crystallization to isolate the (R,R)-configuration .
    Characterization :
  • NMR spectroscopy : 31P^{31}\text{P} NMR to confirm phosphine coordination (δ ~20–30 ppm for arylphosphines) .
  • X-ray crystallography : Resolves absolute stereochemistry and ligand geometry (e.g., bite angles critical for catalysis) .
  • HPLC with chiral columns : Validates enantiomeric purity (>97% as per supplier data) .

Basic Question: How does this ligand enhance catalytic activity in asymmetric transformations compared to simpler phosphines?

Methodological Answer:
The ligand’s bulky, electron-withdrawing 3,5-CF3_3 substituents and planar chirality from the ferrocene backbone improve:

  • Steric shielding : Reduces catalyst deactivation via dimerization .
  • Electron-deficient environment : Stabilizes metal centers (e.g., Ru, Rh) in oxidative states, enhancing turnover in hydrogenation or C–C coupling .
    Experimental validation : Compare enantiomeric excess (ee) in benchmark reactions (e.g., asymmetric hydrogenation of ketones) against ligands like BINAP or Josiphos .

Advanced Question: What strategies address contradictions in enantioselectivity data across different metal complexes?

Methodological Answer:
Discrepancies often arise from metal-ligand coordination dynamics and solvent effects . Systematic approaches include:

  • Variable-temperature NMR : Probe ligand lability and metal center fluxionality .
  • DFT calculations : Model transition states to identify steric/electronic mismatches (e.g., CF3_3 groups distorting ideal bite angles) .
  • Solvent screening : Polar aprotic solvents (e.g., DCM) may stabilize specific conformers, improving ee reproducibility .

Advanced Question: How does ligand electronic tuning via 3,5-CF3_33​ substituents impact catalytic cycle energetics?

Methodological Answer:
The CF3_3 groups:

  • Lower phosphine basicity : Measured via Tolman electronic parameters (TEP), shifting metal redox potentials .
  • Modulate oxidative addition rates : In Pd-catalyzed cross-couplings, electron-deficient ligands accelerate aryl halide activation.
    Methodology :
  • Cyclic voltammetry : Compare metal complex redox potentials with/without CF3_3 groups .
  • Kinetic isotope effects (KIE) : Assess rate-determining steps in catalytic cycles .

Advanced Question: How to resolve structural ambiguities in literature reports of similar ferrocenyl phosphines?

Methodological Answer:
Discrepancies in CAS numbers or substituent positions (e.g., vs. 16) require:

  • Crystallographic validation : Cross-check with deposited CIF files in databases like CCDC .
  • Synthetic reproducibility : Replicate procedures from independent sources, noting stoichiometry and purification steps .
  • Meta-analysis : Compare 19F^{19}\text{F} NMR shifts to confirm CF3_3 group positions .

Advanced Question: What computational methods predict ligand performance in untested catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize metal-ligand geometries and calculate activation barriers for proposed mechanisms .
  • Molecular Dynamics (MD) : Simulate solvent-ligand interactions to predict solvation effects on ee .
  • Machine Learning : Train models on existing catalytic data (e.g., ee, TON) to extrapolate ligand suitability for new reactions .

Basic Question: What are critical handling protocols for this air-sensitive ligand?

Methodological Answer:

  • Storage : Under inert gas (Ar/N2_2) at –20°C; use septum-sealed vials to prevent phosphine oxidation .
  • Quenching : Degrade residues with aqueous H2_2O2_2 to form non-toxic phosphine oxides .
  • Stability assays : Monitor 31P^{31}\text{P} NMR periodically to detect oxidation (new peaks at δ > 30 ppm) .

Advanced Question: How to integrate this ligand’s design into broader organometallic theory?

Methodological Answer:

  • Ligand-to-metal charge transfer (LMCT) : Correlate CF3_3 effects with metal-centered reactivity in photoredox catalysis .
  • Hammett analysis : Quantify substituent effects on reaction rates to refine electronic parameter databases .
  • Topological analysis : Use QTAIM to map non-covalent interactions (e.g., C–F···H–C) influencing catalyst stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.